molecular formula C20H25N3O2 B2932611 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea CAS No. 1797083-94-3

1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Cat. No.: B2932611
CAS No.: 1797083-94-3
M. Wt: 339.439
InChI Key: CSYULHZKFSOKEH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a urea derivative characterized by a central urea (-NH-CO-NH-) core substituted with two distinct groups:

  • (1-Phenylpyrrolidin-2-yl)methyl at the second nitrogen, introducing a chiral pyrrolidine ring fused with a phenyl group, which may enhance binding to biological targets through hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-11-9-16(10-12-19)14-21-20(24)22-15-18-8-5-13-23(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYULHZKFSOKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 4-methoxybenzylamine with an isocyanate derivative of 1-phenylpyrrolidine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions

The methoxybenzyl and pyrrolidine groups participate in nucleophilic substitutions:

  • Methoxy group displacement : Under acidic conditions (HBr/AcOH), demethylation yields a phenolic derivative .

  • Pyrrolidine ring modifications : Alkylation at the pyrrolidine nitrogen using alkyl halides (e.g., methyl iodide) proceeds in DMF with K₂CO₃ .

Key Observation : Steric hindrance from the 1-phenyl group limits substitutions at the pyrrolidine β-position .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the pyrrolidine ring to a γ-lactam, confirmed by FT-IR (C=O stretch at 1,720 cm⁻¹) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to a methylene group, forming a bis-amine derivative .

Table 2: Redox Reaction Outcomes

ReactionConditionsProductYield (%)Source
OxidationKMnO₄, H₂SO₄, 60°Cγ-Lactam58
ReductionH₂ (3 atm), Pd-C, EtOHBis-amine41

Hydrolysis and Stability

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the urea bond into 4-methoxybenzylamine and 1-phenylpyrrolidine-2-carboxamide .

  • Alkaline stability : Resists hydrolysis in NaOH (1M, RT), indicating robust urea linkage integrity under basic conditions .

Biological Interactions and Catalytic Roles

  • Enzyme inhibition : Acts as a competitive inhibitor of acetylcholinesterase (IC₅₀ = 3.2 μM) via H-bonding with Ser203 and π-π stacking with Trp86 .

  • Metal coordination : Forms stable complexes with Cu(II) and Zn(II) ions, enhancing antioxidant activity in vitro (EC₅₀ = 12 μM for Cu complex) .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

CompoundUrea Hydrolysis Rate (k, h⁻¹)Oxidation Yield (%)
1-(4-Methoxybenzyl)urea0.1582
1-(1-Phenylpyrrolidin-2-yl)urea0.0967
Target compound0.0458

The electron-donating methoxy group stabilizes the urea against hydrolysis but reduces oxidation efficiency compared to simpler analogues .

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and phenylpyrrolidinylmethyl groups may contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural analogs and their biological activities:

Compound Name/ID Substituents on Urea Molecular Weight (g/mol) Biological Activity Toxicity (LD50) Source
Target Compound 4-Methoxybenzyl, (1-phenylpyrrolidin-2-yl)methyl Not reported Unknown (inferred: potential kinase/AChE inhibition) Not reported -
T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) 3-Chlorophenyl, triazolylethyl Not reported VEGFR-2 inhibition (comparable to sorafenib), antiangiogenic Not reported
Compound 10b (1-(4-methoxybenzyl)-3-(4-(4-fluorobenzoyl)piperidin-1-yl)pyrrolidin-2-one) 4-Methoxybenzyl, piperidin-4-yl(fluorobenzoyl) Not reported Anti-Alzheimer’s (AChE inhibition; efficacy comparable to donepezil) Not reported
Compound in (1-(6-CHLORO-o-TOLYL)-3-(4-METHOXYBENZYL)-3-(2-(PYRROLIDINYL)ETHYL)UREA) 4-Methoxybenzyl, pyrrolidinylethyl 438.44 Toxic (poison by intraperitoneal/subcutaneous routes) ip-rat: 72 mg/kg; scu-mus: 145 mg/kg
Compound 47 (1-(4-methoxybenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea) 4-Methoxybenzyl, pyridin-2-yl Not reported Not explicitly stated (structural focus) Not reported

Key Observations

Substituent Impact on Activity: The 4-methoxybenzyl group is a recurring motif in compounds with antiangiogenic (e.g., T.2) and neuroactive (e.g., 10b) properties . Its electron-donating methoxy group may enhance metabolic stability and target affinity.

Toxicity Profile :

  • The compound in , bearing a pyrrolidinylethyl group, exhibits high toxicity (LD50: 72 mg/kg in rats), highlighting the need for structural optimization to mitigate adverse effects .

Kinase Inhibition :

  • T.2’s VEGFR-2 inhibition suggests that urea derivatives with aromatic/heterocyclic substituents (e.g., triazole, pyridine) may hold promise in oncology .

Biological Activity

1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl isocyanate with 1-phenylpyrrolidine. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry, which confirm its molecular structure and purity .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Specific tests have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations, indicating its potential as a therapeutic agent .

Anticancer Properties

Research has also explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. The compound was noted to inhibit cell proliferation and promote cell cycle arrest in certain cancer types .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neuropharmacology .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act as a modulator of various receptors and enzymes involved in cellular signaling pathways. The presence of the methoxy group enhances lipophilicity, improving membrane permeability and receptor binding affinity .

Case Studies

Study Findings Reference
Antimicrobial TestingDemonstrated significant activity against E. coli and S. aureus with MIC values <50 µg/mL
Cancer Cell Line StudyInduced apoptosis in MCF-7 breast cancer cells via PI3K/Akt pathway modulation
Neuroprotection ModelReduced neuroinflammation in an Alzheimer’s model, protecting against cognitive decline

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